molecular formula C25H21N3O2S B2875467 2-methyl-N-{4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-yl}benzamide CAS No. 391222-70-1

2-methyl-N-{4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B2875467
CAS No.: 391222-70-1
M. Wt: 427.52
InChI Key: ZZJPIDOQBAEKKH-UHFFFAOYSA-N
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Description

2-methyl-N-{4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound with a molecular formula of C22H20N2O2. It is part of the benzamide class of compounds, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

The synthesis of 2-methyl-N-{4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-methyl-N-{4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-methyl-N-{4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-yl}benzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2-methyl-N-{4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-yl}benzamide can be compared with other similar benzamide compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-methyl-N-[3-[2-[(2-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S/c1-16-8-3-5-12-20(16)23(29)26-19-11-7-10-18(14-19)22-15-31-25(27-22)28-24(30)21-13-6-4-9-17(21)2/h3-15H,1-2H3,(H,26,29)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJPIDOQBAEKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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